3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline (CAS 749927-21-7) is a C16H13N3O2 benzodioxole–pyrazole–aniline hybrid with a molecular weight of 279.29 g/mol, a calculated XLogP3 of 2.7, a topological polar surface area of 73.2 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors. The compound belongs to a pharmacologically active class that includes anti-inflammatory COX-2/5-LOX dual inhibitors, antitumor pyrazolines, and the neurodegenerative oligomer modulator anle138b.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
Cat. No. B12821977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)N
InChIInChI=1S/C16H13N3O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-8H,9,17H2,(H,18,19)
InChIKeyVSGHSCFWMLREIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline (CAS 749927-21-7): Sourcing & Differentiation Guide for Benzodioxole–Pyrazole–Aniline Hybrids


3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline (CAS 749927-21-7) is a C16H13N3O2 benzodioxole–pyrazole–aniline hybrid with a molecular weight of 279.29 g/mol, a calculated XLogP3 of 2.7, a topological polar surface area of 73.2 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. The compound belongs to a pharmacologically active class that includes anti-inflammatory COX-2/5-LOX dual inhibitors, antitumor pyrazolines, and the neurodegenerative oligomer modulator anle138b [2][3]. Unlike its well-characterized class members, publicly reported bioactivity data for this specific regioisomer remain sparse, making procurement decisions dependent on structural, physicochemical, and synthetic-access differentiation rather than potency metrics alone.

Why 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline Cannot Be Interchanged with In-Class Analogs


Despite sharing the benzodioxole–pyrazole pharmacophore, substitution pattern and aniline regioisomerism critically determine target engagement, lipophilicity, and metabolic stability within this compound class. The 3-aniline regioisomer (CAS 749927-21-7) differs fundamentally from its 4-aniline counterpart (CAS 651717-40-7) in hydrogen-bonding geometry, electronic distribution, and steric accessibility of the primary amine for derivatization . Within the broader pyrazoline antitumor series, a single substituent change—e.g., 4-methoxyphenyl versus unsubstituted phenyl—shifted GI₅₀ values by over an order of magnitude across leukemia, renal, and prostate cancer lines [1]. Furthermore, the benzodioxole–pyrazole hybrids reported by Abd El Razik et al. exhibited COX-2/COX-1 selectivity ratios varying from approximately 0.8 to >5 depending solely on the substitution pattern on the pyrazole and pendant aromatic rings [2]. These data demonstrate that even minor structural deviations within the benzodioxole–pyrazole family produce non-interchangeable biological profiles, making untested generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline Versus Closest Analogs


Regioisomeric Position of the Aniline Amino Group: 3-Aniline Versus 4-Aniline Benzodioxole–Pyrazole Hybrids

The target compound (CAS 749927-21-7) bears the aniline –NH₂ group at the meta (3-) position of the pendant phenyl ring relative to the pyrazole attachment, whereas the closest commercially available regioisomer (CAS 651717-40-7) places the –NH₂ group at the para (4-) position [1]. This regioisomeric difference alters the calculated electronic properties: the meta-aniline regioisomer presents a distinct dipole moment and electron density distribution at the pyrazole N1–N2 region, influencing hydrogen-bond donor/acceptor geometry. In the broader benzodioxole–pyrazole SAR literature, the position of hydrogen-bond-donating substituents on pendant aryl rings has been shown to shift COX-2 inhibition IC₅₀ values by 3- to 10-fold within the same scaffold [2]. A direct head-to-head bioactivity comparison between these two regioisomers has not been published; however, Insuasty et al. demonstrated that moving a substituent from the 3- to 4-position on analogous pyrazoline scaffolds altered GI₅₀ values in the NCI 60-cell-line panel by >5-fold in multiple cancer types [3]. The 3-aniline isomer also provides a distinct vector for amine-directed derivatization (e.g., amide coupling, reductive amination) that is sterically and electronically non-equivalent to the 4-aniline isomer [1].

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

Halogen-Free Scaffold Versus Anle138b: Implications for Lipophilicity and Off-Target Profile

The target compound lacks the 3-bromophenyl substituent present in anle138b (CAS 882697-00-9; 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole), resulting in a substantially lower molecular weight (279.29 vs. 357.20 g/mol) and a reduced calculated XLogP3 (2.7 vs. approximately 3.8–4.2 for anle138b) [1][2]. The absence of the bromine atom eliminates potential CYP450-mediated oxidative debromination liabilities and reduces the compound's predicted volume of distribution and nonspecific protein binding relative to anle138b [3]. In the benzodioxole–pyrazole anti-inflammatory series, halogen substitution on pendant aryl rings was shown to modulate COX-2 selectivity by factors ranging from 1.5- to 6-fold, with brominated analogs generally exhibiting increased lipophilicity and altered tissue distribution [4]. The target compound's lower LogP positions it more favorably for applications requiring reduced blood–brain barrier penetration or decreased non-specific binding, while anle138b's higher LogP supports its demonstrated CNS penetration for neurodegenerative indications [2][3].

Neurodegenerative Disease Drug Discovery Lipophilicity Optimization

Primary Aniline as a Synthetic Handle: Derivatization Versatility Versus 3-Aminopyrazole Scaffolds

The target compound possesses a primary aromatic amine (–NH₂) on the pendant phenyl ring, which is a chemically distinct handle compared to the 3-aminopyrazole core present in analogs such as 5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-amine (CAS 208519-15-7) . The aniline NH₂ (pKa of conjugate acid ≈ 4.6) is substantially less basic than the 3-aminopyrazole NH₂ (pKa ≈ 6.0–7.0), enabling selective acylation or sulfonylation under mildly acidic conditions where the pyrazole amine remains protonated and unreactive [1]. This differential reactivity has been exploited in the synthesis of Anle138b-F105 (CAS 2941386-44-1), where the aniline nitrogen of the target scaffold was selectively PEGylated via reductive amination without competing reaction at the pyrazole NH . In medicinal chemistry campaigns, the ability to chemoselectively derivatize the aniline without protecting the pyrazole NH significantly reduces synthetic step count and improves overall yield compared to 3-aminopyrazole scaffolds, where protecting group strategies are typically required [1].

Chemical Biology PROTAC Design Chemical Probe Synthesis

Rotatable Bond Count and Conformational Flexibility: Implications for Target Binding Entropy

The target compound contains only 2 rotatable bonds (the bond connecting the pyrazole C3 to the aniline phenyl ring, and the bond connecting the pyrazole C5 to the benzodioxole ring), classifying it as a low-flexibility, fragment-like scaffold [1]. By comparison, FLT3-IN-6 (CAS 2377141-31-4), a functionalized benzodioxole–pyrazole kinase inhibitor, contains 7 rotatable bonds resulting from its N-methylpiperidinylamino benzamide extension, corresponding to an estimated conformational entropy penalty of approximately 4.2–5.6 kJ/mol per additional rotor at 298 K upon binding . The target compound's low rotatable bond count implies a smaller entropic penalty upon target engagement, potentially yielding higher ligand efficiency (binding energy per heavy atom) in fragment-based screening campaigns [2]. This property is independent of the specific biological target and represents a fundamental thermodynamic advantage for primary screening or fragment elaboration.

Biophysical Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Optimal Application Scenarios for 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline Based on Differential Evidence


Fragment-Based Screening Libraries Requiring Low Rotatable Bond Count and High Ligand Efficiency

With only 2 rotatable bonds and 21 heavy atoms, this compound is ideally suited as a fragment-sized entry (MW < 300 Da) in primary screening libraries targeting protein–protein interactions or enzymes where conformational entropy penalties penalize larger, flexible molecules [1]. Its fragment-like properties predict ligand efficiency (LE) values exceeding 0.30 kcal/mol per heavy atom when binding affinities reach low-micromolar range, meeting established fragment hit criteria [2].

Chemoselective Bioconjugation via the Orthogonal Aniline Handle for PROTAC or Chemical Probe Synthesis

The aniline –NH₂ group, with a conjugate acid pKa ≈ 4.6, enables selective acylation or reductive amination under mildly acidic conditions without competing reaction at the pyrazole NH [3]. This property has been validated through the synthesis of Anle138b-F105, where the aniline nitrogen was selectively PEGylated . Researchers developing bifunctional degraders or fluorescent probes can leverage this orthogonality to reduce protecting group steps and improve conjugate purity.

Peripheral Target Screening Where Low Lipophilicity and Absence of Halogen Substituents Are Required

The compound's XLogP3 of 2.7 and absence of bromine distinguish it from the CNS-penetrant anle138b (estimated XLogP3 ≈ 3.8–4.2) [4]. This lower lipophilicity predicts reduced blood–brain barrier penetration and lower nonspecific protein binding, making the compound preferable for screening campaigns directed at peripheral targets (e.g., inflammatory COX/LOX pathways, peripheral kinases) where CNS exposure would be a confounding variable [5].

Regioisomer-Specific SAR Elaboration Around the 3-Aniline Pharmacophore

The meta-substituted aniline provides a distinct vector for structure–activity relationship exploration that is sterically and electronically non-equivalent to the para-aniline regioisomer (CAS 651717-40-7) [1]. In pyrazoline antitumor SAR studies, analogous regioisomeric changes produced GI₅₀ shifts exceeding 5-fold [6]. Research groups constructing focused libraries around the benzodioxole–pyrazole–aniline chemotype should include this 3-aniline regioisomer to fully sample the accessible chemical space.

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